N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide
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Overview
Description
N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide: is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and an ethoxyethyl chain, which is further linked to a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common approach is to start with 4-chloropyridine and 2-pyridinemethanol as starting materials. These compounds undergo a series of reactions including nucleophilic substitution and amide formation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines .
Major Products Formed
The major products formed from these reactions include various oxidized , reduced , or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine ring and amide group make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural features may make it a candidate for the design of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide exerts its effects depends on its molecular targets and pathways involved. The pyridine ring and amide group may interact with enzymes or receptors, leading to biological effects. The specific pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine
2-Pyridinemethanol
N-(4-chloropyridin-2-yl)carbamate
Uniqueness
N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide: is unique due to its specific structural features, which include the combination of a chloro-substituted pyridine ring, an ethoxyethyl chain, and a propanamide group
Properties
IUPAC Name |
N-[2-(4-chloropyridin-2-yl)oxyethyl]-3-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-5-8-19-15(11-13)21-10-9-18-14(20)2-1-12-3-6-17-7-4-12/h3-8,11H,1-2,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZIINJFTIOGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)NCCOC2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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